Cariprazine hydrochloride

Catalog No.
S001694
CAS No.
1083076-69-0
M.F
C21H33Cl3N4O
M. Wt
463.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cariprazine hydrochloride

CAS Number

1083076-69-0

Product Name

Cariprazine hydrochloride

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride

Molecular Formula

C21H33Cl3N4O

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H

InChI Key

GPPJWWMREQHLQT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea, cariprazine, cariprazine HCl, cariprazine hydrochloride, N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride, RGH-188, trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride, Vraylar

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Description

The exact mass of the compound Cariprazine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dopamine and Serotonin Modulation

    Schizophrenia is thought to involve imbalances in brain chemicals like dopamine and serotonin. Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, meaning it stimulates them to some degree. Additionally, it functions as an antagonist at serotonin 5-HT2A receptors, blocking their activity. This unique profile differentiates it from other antipsychotics and may contribute to its therapeutic effects [].

  • Positive and Negative Symptoms

    Schizophrenia manifests in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal). Studies suggest Cariprazine may be effective in addressing both aspects of the illness. Research involving hundreds of patients showed significant improvement in both positive and negative symptoms compared to placebo.

  • Long-Term Management

    Maintaining treatment adherence is crucial for managing schizophrenia. Research is investigating Cariprazine's efficacy in long-term treatment plans. Studies indicate that Cariprazine is well-tolerated and effective in reducing relapse rates when taken consistently [].

Cariprazine Hydrochloride in Bipolar Disorder Research

Cariprazine hydrochloride is also being explored for its potential in treating bipolar disorder, a condition characterized by mood swings from mania to depression.

  • Mood Stabilization

    Bipolar disorder can significantly disrupt a person's life. Research suggests Cariprazine may help stabilize mood by regulating dopamine and serotonin activity. Studies have shown Cariprazine to be effective in treating acute manic episodes and may also offer benefits in preventing future episodes [].

  • Combination Therapy

    Bipolar disorder treatment often involves a combination of medications. Studies are evaluating Cariprazine's effectiveness when used alongside other mood stabilizers. Initial findings suggest Cariprazine may be a well-tolerated and potentially beneficial addition to existing treatment regimens.

UNII

KQD7C255YG

Drug Indication

Reagila is indicated for the treatment of schizophrenia in adult patients.,
Treatment of schizophrenia

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N05AX15

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Wikipedia

Cariprazine hydrochloride

FDA Medication Guides

Vraylar
Cariprazine Hydrochloride
CAPSULE;ORAL
ALLERGAN
05/24/2019

Use Classification

Human drugs -> Reagila -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1. Bioorg Med Chem Lett. 2012 May 15;22(10):3437-40. doi:
10.1016/j.bmcl.2012.03.104. Epub 2012 Apr 4.

Discovery of cariprazine (RGH-188): a novel antipsychotic acting on dopamine
D3/D2 receptors.

Agai-Csongor E(1), Domány G, Nógrádi K, Galambos J, Vágó I, Keserű GM, Greiner I,
Laszlovszky I, Gere A, Schmidt E, Kiss B, Vastag M, Tihanyi K, Sághy K, Laszy J,
Gyertyán I, Zájer-Balázs M, Gémesi L, Kapás M, Szombathelyi Z.

Author information:
(1)Gedeon Richter Plc, Budapest, Hungary. e.csongor@richter.hu

Medicinal chemistry optimization of an impurity isolated during the scale-up
synthesis of a pyridylsulfonamide type dopamine D(3)/D(2) compound (1) led to a
series of new piperazine derivatives having affinity to both dopamine D(3) and
D(2) receptors. Several members of this group showed excellent pharmacokinetic
and pharmacodynamic properties as demonstrated by outstanding activities in
different antipsychotic tests. The most promising representative, 2m
(cariprazine) had good absorption, excellent brain penetration and advantageous
safety profile. Based on its successful clinical development we are looking
forward to the NDA filing of cariprazine in 2012.



2. Curr Opin Investig Drugs. 2010 Jul;11(7):823-32.

Cariprazine, an orally active D2/D3 receptor antagonist, for the potential
treatment of schizophrenia, bipolar mania and depression.

Gründer G(1).

Author information:
(1)RWTH Aachen University, Department of Psychiatry and Psychotherapy, and JARA -
Translational Brain Medicine, Pauwelsstrasse 30, Aachen, Germany.
ggruender@ukaachen.de

Cariprazine (RGH-188), which is being codeveloped by Gedeon Richter Ltd, Forest
Laboratories Inc and Mitsubishi Tanabe Pharma Corp, is a novel putative
antipsychotic drug that exerts partial agonism at dopamine D2/D3 receptors, with
preferential binding to D3 receptors, and partial agonism at serotonin 5-HT1A
receptors. Its activity at D2/D3 receptors may be lower than that of the
prototype partial agonist aripiprazole. The antipsychotic activity of cariprazine
was demonstrated in animal models, and data also suggest that the propensity for
extrapyramidal side effects is low and that the drug may have procognitive
properties. Cariprazine is rapidly absorbed, with high oral bioavailability and a
long plasma elimination t1/2. Cariprazine is in phase III clinical trials in
patients with schizophrenia and in patients with bipolar disorder. Data from
phase II trials in patients with schizophrenia and bipolar mania indicate that
the drug has antipsychotic and antimanic properties that are superior to placebo.
With its unique receptor affinity profile, cariprazine may represent a potential
enrichment of the therapeutic armamentarium for schizophrenia and affective
disorders. Its activity against the cognitive deficits associated with
schizophrenia has to be carefully investigated.





3. J Pharmacol Exp Ther. 2010 Apr;333(1):328-40. doi: 10.1124/jpet.109.160432. Epub
2010 Jan 21.

Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine
receptor antagonist-partial agonist antipsychotic candidate: in vitro and
neurochemical profile.

Kiss B(1), Horváth A, Némethy Z, Schmidt E, Laszlovszky I, Bugovics G, Fazekas K,
Hornok K, Orosz S, Gyertyán I, Agai-Csongor E, Domány G, Tihanyi K, Adham N,
Szombathelyi Z.

Author information:
(1)Department of Molecular Pharmacology, Gedeon Richter Plc., P.O. Box 27.,
Budapest, H-1475 Hungary. b.kiss@richter.hu

Cariprazine {RGH-188;
trans-N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-N',N'-dimet
hylurea hydrochloride}, a novel candidate antipsychotic, demonstrated
approximately 10-fold higher affinity for human D(3) versus human D(2L) and human
D(2S) receptors (pKi 10.07, 9.16, and 9.31, respectively). It displayed high
affinity at human serotonin (5-HT) type 2B receptors (pK(i) 9.24) with pure
antagonism. Cariprazine had lower affinity at human and rat hippocampal 5-HT(1A)
receptors (pK(i) 8.59 and 8.34, respectively) and demonstrated low intrinsic
efficacy. Cariprazine displayed low affinity at human 5-HT(2A) receptors (pK(i)
7.73). Moderate or low affinity for histamine H(1) and 5-HT(2C) receptors (pK(i)
7.63 and 6.87, respectively) suggest cariprazine's reduced propensity for adverse
events related to these receptors. Cariprazine demonstrated different functional
profiles at dopamine receptors depending on the assay system. It displayed D(2)
and D(3) antagonism in [(35)S]GTPgammaS binding assays, but stimulated inositol
phosphate (IP) production (pEC(50) 8.50, E(max) 30%) and antagonized
(+/-)-quinpirole-induced IP accumulation (pK(b) 9.22) in murine cells expressing
human D(2L) receptors. It had partial agonist activity (pEC(50) 8.58, E(max) 71%)
by inhibiting cAMP accumulation in Chinese hamster ovary cells expressing human
D(3) receptors and potently antagonized
R(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphtalene HBr
(7-OH-DPAT)-induced suppression of cAMP formation (pK(b) 9.57). In these
functional assays, cariprazine showed similar (D(2)) or higher (D(3))
antagonist-partial agonist affinity and greater (3- to 10-fold) D(3) versus D(2)
selectivity compared with aripiprazole. In in vivo turnover and biosynthesis
experiments, cariprazine demonstrated D(2)-related partial agonist and antagonist
properties, depending on actual dopaminergic tone. The antagonist-partial agonist
properties of cariprazine at D(3) and D(2) receptors, with very high and
preferential affinity to D(3) receptors, make it a candidate antipsychotic with a
unique pharmacological profile among known antipsychotics.

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